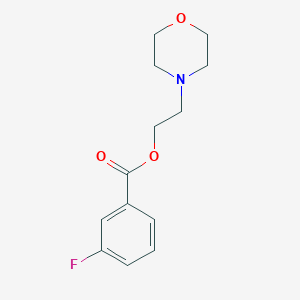![molecular formula C10H15NO2 B257306 2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
2-[(Dimethylamino)methyl]-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-6-methoxyphenol, also known as methoxamine, is a sympathomimetic drug that acts as a selective alpha-1 adrenergic receptor agonist. It is commonly used as a cardiovascular agent for the treatment of hypotension and shock. Methoxamine has been widely studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, binding to and activating alpha-1 adrenergic receptors in vascular smooth muscle, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of norepinephrine, which further enhances vasoconstriction.
Biochemical and Physiological Effects
Methoxamine has been shown to increase cardiac output, stroke volume, and mean arterial pressure in patients with hypotension. It also increases systemic vascular resistance and pulmonary artery pressure. Methoxamine has been studied for its effects on the cardiovascular system, as well as its potential use in the treatment of shock and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxamine has been widely used in laboratory experiments to study its effects on the cardiovascular system. Its selective alpha-1 adrenergic receptor agonist properties make it a useful tool for studying the role of alpha-1 adrenergic receptors in vasoconstriction and blood pressure regulation. However, its use is limited by its potential side effects, including hypertension, tachycardia, and arrhythmias.
Orientations Futures
There are several potential future directions for research on 2-[(Dimethylamino)methyl]-6-methoxyphenol. One area of interest is the development of more selective alpha-1 adrenergic receptor agonists with fewer side effects. Another area of interest is the use of 2-[(Dimethylamino)methyl]-6-methoxyphenol in combination with other cardiovascular agents for the treatment of shock and heart failure. Additionally, further research is needed to better understand the mechanism of action of 2-[(Dimethylamino)methyl]-6-methoxyphenol and its effects on the cardiovascular system.
Méthodes De Synthèse
Methoxamine can be synthesized through various methods, including the reaction of 2,6-dimethoxyphenol with formaldehyde and dimethylamine, or the reaction of 2,6-dimethoxyphenol with paraformaldehyde and dimethylamine hydrochloride. The synthesis process involves multiple steps of purification and isolation to obtain a pure product.
Applications De Recherche Scientifique
Methoxamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to increase blood pressure and cardiac output in patients with hypotension, making it a useful agent in the treatment of shock. It has also been studied for its potential use in the treatment of pulmonary hypertension and acute heart failure.
Propriétés
Nom du produit |
2-[(Dimethylamino)methyl]-6-methoxyphenol |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)7-8-5-4-6-9(13-3)10(8)12/h4-6,12H,7H2,1-3H3 |
Clé InChI |
FZAPLLYZENBAPY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C(=CC=C1)OC)O |
SMILES canonique |
CN(C)CC1=C(C(=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)


![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)



![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)